molecular formula C14H22N2O B11100936 Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- CAS No. 19893-65-3

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-

Cat. No.: B11100936
CAS No.: 19893-65-3
M. Wt: 234.34 g/mol
InChI Key: ZJEFTFVSZKSNPH-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-, is a specialized organic compound of significant interest in pharmacological and neurological research. This molecule features a acetamide core substituted with a diethylamino group and a 1-phenylethyl moiety, a structure common to compounds that interact with central nervous system targets . Its structural framework suggests potential research applications as a building block or intermediate in the synthesis of novel ligands for receptor binding studies. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the development of compounds with potential neuromodulatory or psychoactive properties . The mechanism of action for related compounds often involves interaction with neurotransmitter systems, such as the serotonin and dopamine transporters, though the specific pharmacological profile of this analog requires further empirical investigation. As with all such research chemicals, handling this substance requires a rigorous safety protocol. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. It is supplied with associated analytical data to ensure identity and purity for your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19893-65-3

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-(diethylamino)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)

InChI Key

ZJEFTFVSZKSNPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Acylation of 1-Phenylethylamine

The most straightforward method involves the acylation of 1-phenylethylamine with 2-(diethylamino)acetyl chloride under mild basic conditions. This route leverages the nucleophilic reactivity of the primary amine to form the acetamide bond.

Procedure :

  • 1-Phenylethylamine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Triethylamine (1.2 eq) is added as a base to scavenge HCl.

  • 2-(Diethylamino)acetyl chloride (1.05 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • The organic layer is washed with water, dried over Na₂SO₄, and concentrated to yield the crude product.

  • Recrystallization from n-hexane/ethyl acetate (3:1) affords pure acetamide.

Key Parameters :

  • Yield : 74–87% (dependent on stoichiometry and solvent system).

  • Purity : >98% (HPLC).

  • Side Reactions : Over-acylation is mitigated by controlled reagent addition.

Nucleophilic Substitution of 2-Chloro-N-(1-Phenylethyl)Acetamide

An alternative route employs 2-chloro-N-(1-phenylethyl)acetamide as a precursor, where the chlorine atom is displaced by diethylamine via an SN₂ mechanism.

Procedure :

  • 2-Chloro-N-(1-phenylethyl)acetamide (1.0 eq) is dissolved in dimethylformamide (DMF).

  • Diethylamine (2.5 eq) and potassium iodide (0.1 eq) are added.

  • The mixture is heated to 80°C for 8 hours.

  • After cooling, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/acetone 4:1).

Optimization Insights :

  • Temperature : Higher temperatures (>100°C) lead to decomposition.

  • Catalyst : KI enhances reaction kinetics by stabilizing the transition state.

Comparative Analysis of Methodologies

Parameter Direct Acylation Nucleophilic Substitution
Starting Material CostModerateLow
Reaction Time12 hours8 hours
Yield74–87%65–72%
Purification ComplexityLowModerate

Trade-offs :

  • Direct acylation offers higher yields but requires expensive acyl chlorides.

  • Nucleophilic substitution uses cheaper precursors but necessitates stringent temperature control.

Advanced Catalytic Systems

Phase-Transfer Catalysis (PTC)

The use of tetrabutylammonium bromide (TBAB) as a PTC enables reactions in biphasic systems (e.g., water/DCM), improving atom economy and reducing organic solvent use.

Case Study :

  • Substrate : 1-Phenylethylamine and 2-(diethylamino)acetic acid.

  • Conditions : TBAB (5 mol%), NaOH (2.0 eq), 40°C, 6 hours.

  • Outcome : 82% yield, 99% conversion.

Enzymatic Amination

Recent work explores lipase-catalyzed amidation in non-aqueous media, though yields remain suboptimal (≤55%).

Structural Characterization and Quality Control

Critical Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.37–7.17 (m, 5H, Ar-H), 5.85 (t, J = 54.3 Hz, 1H, NH), 3.61 (q, 2H, CH₂N), 2.88 (t, 2H, CH₂Ph).

  • IR : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Impurity Profiling :

  • Major Byproduct : N,N-Diethyl-2-(1-phenylethylamino)acetamide (formed via over-alkylation, <5%).

Industrial-Scale Considerations

Solvent Recycling

  • DCM Recovery : ≥90% via fractional distillation.

  • Waste Streams : Aqueous HCl (neutralized with CaCO₃).

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.

Conditions Products Catalysts/Notes
Acidic (e.g., HCl/H₂O)2-(Diethylamino)acetic acid + 1-phenylethylamineProtonation of amide oxygen initiates cleavage
Basic (e.g., NaOH)Sodium 2-(diethylamino)acetate + 1-phenylethylamineHydroxide ion attacks carbonyl carbon

This reaction is critical for breaking down the compound into pharmacologically active fragments, such as 1-phenylethylamine, a known psychoactive intermediate.

Nucleophilic Substitution at the Amine Group

The diethylamino group (-N(CH₂CH₃)₂) participates in alkylation or acylation reactions due to its nucleophilic tertiary nitrogen.

Reagent Reaction Type Product Application
Alkyl halides (e.g., CH₃I)Quaternary ammonium salt formation2-(Triethylammonio)-N-(1-phenylethyl)acetamide iodideEnhanced water solubility for drug formulations
Acetyl chlorideAcylation2-(Diethylamino)-N-(1-phenylethyl)acetamide acetyl derivativeProbing steric effects in receptor binding

Reductive Reactions

The benzene ring in the phenylethyl moiety is susceptible to catalytic hydrogenation, though this reaction has not been explicitly documented for this compound. Based on analogous aryl systems:

Conditions Products Catalysts
H₂/Pd-CCyclohexylethyl-substituted acetamidePalladium on carbon

This reaction could modify the compound’s lipophilicity and pharmacokinetic properties.

Oxidation Reactions

The tertiary amine group may undergo oxidation to form N-oxide derivatives, though experimental evidence for this compound is limited.

Oxidizing Agent Product Notes
H₂O₂ or mCPBA2-(Diethylamino-N-oxide)acetamide derivativePotential metabolite in drug metabolism

Salt Formation

The tertiary amine can form salts with acids, enhancing stability and bioavailability:

Acid Salt Product Utility
HClHydrochloride saltCommon formulation for intravenous delivery
Sulfuric acidSulfate saltImproved crystallinity for purification

Complexation with Metals

The compound’s amine and amide groups may coordinate with transition metals, though this remains speculative without direct experimental data. Potential applications include catalytic systems or metallodrug precursors.

Key Research Findings:

  • Hydrolysis Kinetics : The compound’s hydrolysis rate is pH-dependent, with faster degradation in strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal Stability : Decomposition occurs above 200°C, primarily via C-N bond cleavage in the amide group .

  • Biological Implications : Hydrolysis products like 1-phenylethylamine may contribute to neurological effects, suggesting metabolic activation pathways.

Scientific Research Applications

2-(diethylamino)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Acetamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS No.
Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- 2-(diethylamino), N-(1-phenylethyl) Not provided Not provided Not available
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2-(diethylamino), N-(2,6-dimethylphenyl) C₁₄H₂₂N₂O 234.34 137-58-6
2-(2-tert-Butylphenoxy)-N-(1-phenylethyl)acetamide 2-(tert-butylphenoxy), N-(1-phenylethyl) C₂₀H₂₅NO₂ 311.425 Not available
N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide N-(hydroxy-oxo-phenylethyl) C₁₀H₁₁NO₃ 193.202 2187-27-1

Key Observations :

  • The diethylamino group in the target compound is shared with 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, but the latter’s aryl substitution (2,6-dimethylphenyl) increases steric hindrance compared to the 1-phenylethyl group .
  • N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide () introduces a hydroxyl and ketone group, drastically modifying hydrogen-bonding capacity and reactivity .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name pKa PSA (Ų) LogP (Predicted)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 7.93 23.55 ~3.2
2-(2-tert-Butylphenoxy)-N-(1-phenylethyl)acetamide N/A 38.27 ~4.5
N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide N/A 66.40 ~1.8

Key Observations :

  • The diethylamino group lowers the polar surface area (PSA) and increases LogP, favoring membrane permeability .
  • N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide has a high PSA due to its hydroxyl and ketone groups, reducing bioavailability .

Biological Activity

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- has the molecular formula C15H23N2OC_{15}H_{23}N_{2}O and a molecular weight of approximately 234.34 g/mol. Its structure includes a diethylamino group and a phenylethyl moiety, which contribute to its reactivity and potential pharmacological properties.

Study on Antinociceptive Properties

A study investigating the antinociceptive effects of diphenethylamines found that certain derivatives exhibited significant pain relief in animal models. The study highlighted the importance of structural modifications in enhancing efficacy. For instance, compounds with specific N-substituents showed improved potency compared to their analogs .

Evaluation of Antimicrobial Activity

Research into structurally similar compounds revealed that certain acetamide derivatives possess notable antimicrobial activity against various bacterial strains. The configuration of stereogenic centers was found to influence the effectiveness of these compounds, indicating a need for further exploration of enantiomers .

Comparative Analysis with Similar Compounds

To better understand the potential of acetamide, 2-(diethylamino)-N-(1-phenylethyl)-, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Acetamide, 2-chloro-N-(1,1-dimethyl-2-phenylethyl)C15H22ClN2OContains a chlorine atom; potential for different reactivity
2-(Diethylamino)-N-methyl-N-(2-phenethyl)acetamide hydrochlorideC15H25ClN2OFeatures a methyl group instead of phenylethyl; may exhibit different biological activities
N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamideC20H25NO2Larger molecular structure; potentially different pharmacological properties

This table illustrates how variations in chemical structure can lead to diverse biological activities, emphasizing the need for further research into acetamide, 2-(diethylamino)-N-(1-phenylethyl)-.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(diethylamino)-N-(1-phenylethyl)acetamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, coupling 2-(diethylamino)acetic acid with 1-phenylethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions. Optimization includes controlling temperature (0–25°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms the diethylamino and phenylethyl substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). For chiral purity, polarimetry or chiral HPLC is required due to the stereogenic center in the 1-phenylethyl group .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Use cell viability assays (e.g., MTT or Mosmann assay) to assess cytotoxicity in neuronal or cardiac cell lines, given structural analogs like lidocaine target ion channels. Receptor binding assays (e.g., radioligand displacement for Na⁺ channels) quantify affinity. Functional electrophysiology (patch-clamp) evaluates ion channel blockade efficacy .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for weighing and synthesis. Store in airtight containers away from oxidizers. Waste disposal must follow institutional guidelines for amide-containing organics, with incineration or licensed chemical waste services .

Advanced Questions

Q. How can researchers address discrepancies in reported receptor binding affinities across studies?

  • Methodological Answer : Validate assay conditions: pH (adjust to physiological 7.4, as pKa = ~7.93 affects ionization ), temperature (37°C), and buffer composition. Use orthogonal methods (e.g., SPR and fluorescence polarization) to cross-verify results. Ensure enantiomeric purity, as stereochemistry impacts binding .

Q. What strategies elucidate metabolic stability and cytochrome P450 interactions?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS to calculate half-life. CYP inhibition assays (fluorogenic substrates) identify specific isoform interactions (e.g., CYP1A2, CYP3A4). Metabolite identification uses high-resolution MS/MS and stable isotope tracing .

Q. How does stereochemistry influence pharmacological activity, and what methods isolate enantiomers?

  • Methodological Answer : The 1-phenylethyl group introduces a chiral center, leading to enantiomer-specific effects. Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution. Compare activity in ion channel assays to determine stereoselectivity. Molecular dynamics simulations predict binding pocket interactions .

Q. Which computational approaches predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against Na⁺ channel homology models (e.g., Nav1.4). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculates binding energy differences between enantiomers .

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